3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine
Description
3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Properties
Molecular Formula |
C10H10N4S2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
3-methylsulfanyl-5-(6-methylsulfanylpyridin-2-yl)-1,2,4-triazine |
InChI |
InChI=1S/C10H10N4S2/c1-15-9-5-3-4-7(12-9)8-6-11-14-10(13-8)16-2/h3-6H,1-2H3 |
InChI Key |
BCDFDRHKRWXJSO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=N1)C2=CN=NC(=N2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The triazine and pyridine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine or pyridine rings .
Scientific Research Applications
3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(methylsulfanyl)-6,7-dihydro[1,3]thiazolo[2,3-f]purine: This compound also contains sulfur and nitrogen atoms and has similar chemical properties.
Methylsulfanyl-benzene derivatives: These compounds share the methylsulfanyl functional group and can undergo similar chemical reactions.
Uniqueness
3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine is unique due to its specific combination of triazine and pyridine rings with methylsulfanyl groups. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
